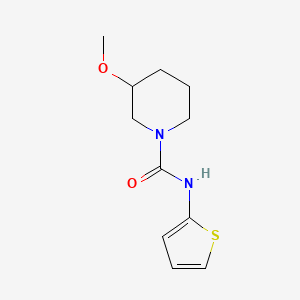
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide” is a synthetic compound that has gained increasing attention in research and industry due to its potential applications. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of the compound is C11H16N2O2S and it has a molecular weight of 240.32.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Piperidine derivatives, including “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide”, are crucial in drug design and have a significant presence in the pharmaceutical industry. They are involved in more than twenty classes of pharmaceuticals and various alkaloids . The synthesis of these compounds involves intricate intra- and intermolecular reactions, leading to a variety of derivatives with potential pharmacological applications.
Biological Activity and Drug Discovery
The piperidine moiety is a common feature in compounds exhibiting biological activity. The development of new drugs often includes the synthesis of piperidine derivatives due to their effectiveness in various biological roles. This compound, with its unique structure, could be a key player in the discovery and biological evaluation of potential new drugs .
Anti-Cancer Properties
Thiophene derivatives have been identified to possess anti-cancer properties. The incorporation of the thiophene ring into piperidine derivatives like “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide” could lead to the development of novel anti-cancer agents. Research into such compounds is vital for expanding the arsenal against various forms of cancer .
Anti-Microbial and Anti-Inflammatory Applications
Compounds containing the thiophene nucleus have shown significant anti-microbial and anti-inflammatory effects. The structural features of “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide” suggest it could be effective in treating infections and reducing inflammation, making it a valuable subject for further research in these areas .
Kinase Inhibition
Piperidine derivatives have been designed to act as kinase inhibitors, which are crucial in the treatment of diseases like anaplastic lymphoma. The specific structure of “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide” may offer new pathways for the inhibition of kinases, which is a promising area for therapeutic intervention .
Neurological Disorders Treatment
Thiophene derivatives are known to have applications in the treatment of neurological disorders such as Alzheimer’s disease. The combination of thiophene and piperidine structures in “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide” could lead to the development of new drugs for treating such conditions, given their role as serotonin antagonists and their potential anti-psychotic effects .
Each of these applications represents a unique field of research where “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide” could have a significant impact. Ongoing research and development in these areas are essential to fully realize the potential of this compound in scientific and medical applications.
Antitubercular Activity
Piperidine derivatives have been explored for their potential as antitubercular agents. Given the structural similarity, “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide” could be investigated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Analgesic Properties
The piperidine moiety is often associated with analgesic properties. This compound could be part of research aimed at developing new pain-relief medications, especially targeting neuropathic pain, where current treatment options are limited .
Antioxidant Effects
Compounds with thiophene rings have shown antioxidant properties. Research into “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide” could contribute to the development of new antioxidants, which are important in combating oxidative stress-related diseases .
Antifungal Applications
Thiophene derivatives have been identified with antifungal activities. The unique structure of “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide” makes it a candidate for the development of new antifungal drugs, which could be particularly useful in agricultural settings to protect crops from fungal pathogens .
Serotonin Antagonism
This compound may act as a serotonin antagonist, which could have implications for treating mood disorders. Research into its effects on serotonin receptors could lead to new treatments for conditions like depression and anxiety .
Anti-Inflammatory and Immunomodulatory Effects
The anti-inflammatory potential of thiophene derivatives suggests that “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide” could be studied for its immunomodulatory effects. This could be particularly relevant for autoimmune diseases and inflammatory conditions .
Direcciones Futuras
Piperidine derivatives, such as “3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide”, play a significant role in the pharmaceutical industry . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds are important future directions in this field .
Propiedades
IUPAC Name |
3-methoxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-15-9-4-2-6-13(8-9)11(14)12-10-5-3-7-16-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFWWBLGOVYIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

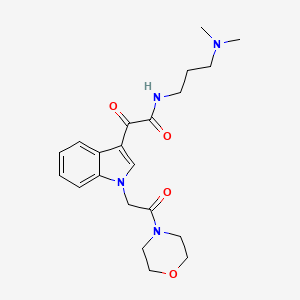
![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)
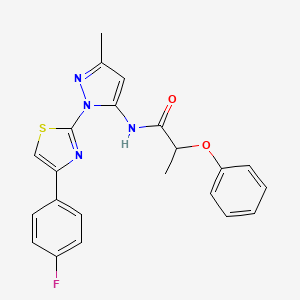
![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)
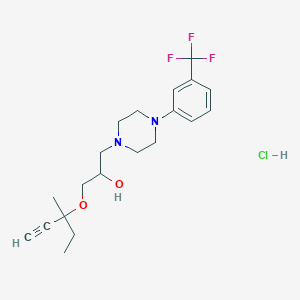
![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)
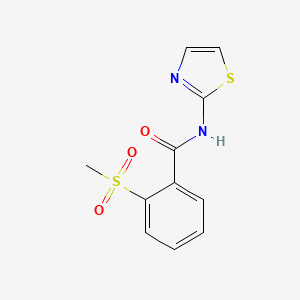
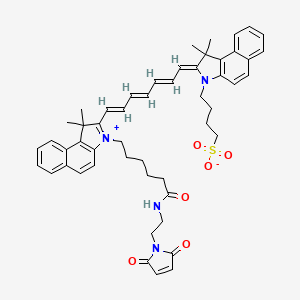
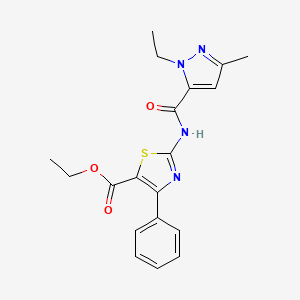
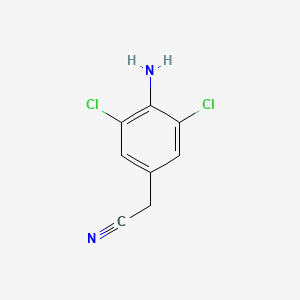
![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)
![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)
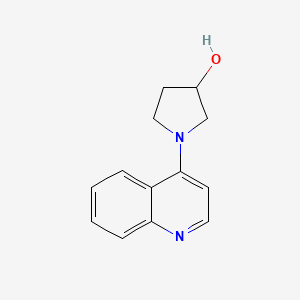
![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)